Amikacinhydrat
Übersicht
Beschreibung
Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat infections caused by resistant strains of Gram-negative bacteria and some Gram-positive bacteria . Amikacin hydrate is known for its effectiveness against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Wissenschaftliche Forschungsanwendungen
Amikacin-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in der Untersuchung von Aminoglykosid-Antibiotika und ihren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung über bakteriellen Resistenzen und die Entwicklung neuer Antibiotika eingesetzt.
Industrie: Wird bei der Produktion von Antibiotika und anderen pharmazeutischen Produkten eingesetzt.
Wirkmechanismus
Amikacin-Hydrat entfaltet seine Wirkung durch Bindung an die 30S-ribosomale Untereinheit von Bakterien, wodurch die mRNA-Bindung und die tRNA-Akzeptorstellen beeinträchtigt werden . Diese Störung führt zur Produktion von nicht-funktionalen oder toxischen Proteinen, was letztendlich das Bakterienwachstum hemmt . Die primären molekularen Ziele sind die bakteriellen Ribosomen, und die beteiligten Wege umfassen die Hemmung der Proteinsynthese .
Wirkmechanismus
Target of Action
Amikacin hydrate primarily targets the 30S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, making them an effective target for disrupting bacterial growth .
Mode of Action
Amikacin hydrate interacts with its targets by binding to the bacterial 30S ribosomal subunits . This binding interferes with mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis . As a result, the bacteria produce non-functional or toxic peptides, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by amikacin hydrate is protein synthesis. By binding to the 30S ribosomal subunit, amikacin hydrate disrupts the translation process, leading to the production of non-functional or toxic peptides . This disruption of protein synthesis ultimately leads to bacterial death .
Pharmacokinetics
Amikacin hydrate exhibits excellent bioavailability, with more than 90% of the drug being absorbed . It also has a low protein binding rate of less than 11%, which allows a larger proportion of the drug to remain free and active in the body . The elimination half-life of amikacin hydrate is approximately 2-3 hours, and it is primarily excreted through the kidneys .
Result of Action
The molecular effect of amikacin hydrate’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic peptides . On a cellular level, this results in the death of the bacteria, effectively treating the infection .
Action Environment
The efficacy and stability of amikacin hydrate can be influenced by various environmental factors. For instance, the metabolic state of the bacteria can affect the efficacy of amikacin hydrate . Additionally, the presence of other compounds, such as rutin hydrate, can enhance the antibacterial effect of amikacin hydrate .
Biochemische Analyse
Biochemical Properties
Amikacin hydrate plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, causing misreading of the mRNA sequence and inhibition of translocation . This interaction leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . Amikacin hydrate interacts with various enzymes and proteins, including aminoglycoside-modifying enzymes, which can acetylate, phosphorylate, or adenylate the antibiotic, leading to resistance .
Cellular Effects
Amikacin hydrate exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell function by interfering with protein synthesis, which is essential for cell growth and replication . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to bacterial cell death . In mammalian cells, amikacin hydrate can cause nephrotoxicity and ototoxicity, affecting kidney and auditory cells, respectively .
Molecular Mechanism
The primary mechanism of action of amikacin hydrate involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites . This binding disrupts normal protein synthesis, leading to the production of non-functional or toxic proteins . Additionally, amikacin hydrate can inhibit the formation of the Z ring, a critical component of bacterial cell division . These molecular interactions result in the inhibition of bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amikacin hydrate can change over time. The stability and degradation of amikacin hydrate are influenced by factors such as temperature and pH . Long-term exposure to amikacin hydrate can lead to the development of bacterial resistance due to the selection of resistant strains . In vitro and in vivo studies have shown that prolonged use of amikacin hydrate can result in nephrotoxicity and ototoxicity, affecting kidney and auditory function .
Dosage Effects in Animal Models
The effects of amikacin hydrate vary with different dosages in animal models. At therapeutic doses, amikacin hydrate effectively treats bacterial infections without causing significant adverse effects . At high doses, amikacin hydrate can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . Threshold effects have been observed, where doses above a certain level result in toxic effects, while lower doses are well-tolerated .
Metabolic Pathways
Amikacin hydrate is primarily eliminated by the kidneys through glomerular filtration . Its structure has been modified to reduce enzymatic deactivation, thereby reducing bacterial resistance . Amikacin hydrate interacts with various metabolic pathways, including those involved in fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing bacterial survival and growth .
Transport and Distribution
Amikacin hydrate is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and has limited penetration into cells . Amikacin hydrate interacts with transporters and binding proteins that facilitate its movement across cell membranes . The drug’s localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .
Subcellular Localization
The subcellular localization of amikacin hydrate is primarily in the cytoplasm, where it exerts its antibacterial effects by binding to ribosomal subunits . Amikacin hydrate does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are largely dependent on its ability to reach and interact with bacterial ribosomes .
Vorbereitungsmethoden
Amikacin hydrate is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid . This process involves the reaction of kanamycin A with the acylating agent under controlled conditions to produce amikacin . Industrial production methods typically involve fermentation processes followed by chemical modification to achieve the desired compound .
Analyse Chemischer Reaktionen
Amikacin-Hydrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Amikacin kann oxidiert und durch Amperometrie detektiert werden, eine robuste Detektionstechnik.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind L-(-)-γ-Amino-α-hydroxybuttersäure zur Acylierung und verschiedene Oxidationsmittel zur Detektion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Amikacin und seine Derivate .
Vergleich Mit ähnlichen Verbindungen
Amikacin-Hydrat ist unter den Aminoglykosiden einzigartig, da es gegenüber den meisten Aminoglykosid-modifizierenden Enzymen resistent ist . Ähnliche Verbindungen umfassen:
Kanamycin: Die Stammverbindung, von der Amikacin abgeleitet ist.
Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Neomycin: Wird für ähnliche bakterielle Infektionen eingesetzt, jedoch mit unterschiedlichen Resistenzprofilen.
Amikacins Einzigartigkeit liegt in seiner Fähigkeit, Infektionen zu behandeln, die durch hochresistente Bakterien verursacht werden, was es zu einem wertvollen Werkzeug im Kampf gegen Antibiotikaresistenz macht .
Eigenschaften
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOZYYWEZJFSS-XTHCGPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257517-67-1 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []
A1: Recent computational studies suggest that Amikacin Hydrate could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []
Q2: How does Amikacin Hydrate compare to other potential RpfB inhibitors in silico? []
A2: Computational modeling indicates that Amikacin Hydrate exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that Amikacin Hydrate forms a stable complex with RpfB, potentially hindering its function. []
Q3: Besides its antibacterial activity, has Amikacin Hydrate been explored for other applications in disease modeling? []
A3: Yes, Amikacin Hydrate has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking Amikacin Hydrate with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []
Q4: What are the implications of using Amikacin Hydrate in generating 3DTMs for drug discovery? []
A4: Utilizing Amikacin Hydrate-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.